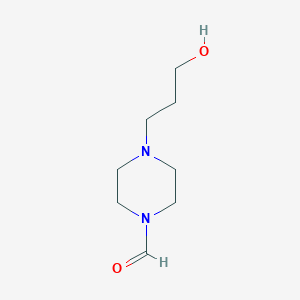
4-(3-Hydroxypropyl)piperazine-1-carbaldehyde
Cat. No. B8776358
Key on ui cas rn:
210553-81-4
M. Wt: 172.22 g/mol
InChI Key: RLWWLTGLDWNCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06887874B2
Procedure details


A solution of 4-(3-hydroxypropyl)-1-piperazinecarboxaldehyde (4.45 g) in methanol (10 ml) and 4N aqueous hydrogen chloride (15 ml) was stirred at ambient temperature for 3 hours. The volatiles were removed under vacuum and the residue was partitioned between trichloromethane and aqueous sodium hydroxide (40%). The organic layer was separated, washed with brine, dried (MgSO4) and evaporated to give 3-(piperazin-1-yl)propan-1-ol (2.35 g).



Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][N:8](C=O)[CH2:7][CH2:6]1>CO.Cl>[N:5]1([CH2:4][CH2:3][CH2:2][OH:1])[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.45 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCCN1CCN(CC1)C=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between trichloromethane and aqueous sodium hydroxide (40%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCNCC1)CCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.35 g | |
| YIELD: CALCULATEDPERCENTYIELD | 63.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
